BenchChemオンラインストアへようこそ!

3-(3,5-dimethylphenyl)-2-(isopropylthio)-3H-pyrimido[5,4-b]indol-4(5H)-one

Lipophilicity Drug-likeness ADME prediction

3-(3,5-Dimethylphenyl)-2-(isopropylthio)-3H-pyrimido[5,4-b]indol-4(5H)-one (CAS 536705-89-2) is a fully synthetic small molecule belonging to the pyrimido[5,4-b]indol-4-one chemotype. This tricyclic scaffold has been characterized in the peer-reviewed literature as a Toll-like receptor 4 (TLR4) ligand chemotype capable of activating NF-κB signaling in human and murine innate immune cells.

Molecular Formula C21H21N3OS
Molecular Weight 363.48
CAS No. 536705-89-2
Cat. No. B3003112
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3,5-dimethylphenyl)-2-(isopropylthio)-3H-pyrimido[5,4-b]indol-4(5H)-one
CAS536705-89-2
Molecular FormulaC21H21N3OS
Molecular Weight363.48
Structural Identifiers
SMILESCC1=CC(=CC(=C1)N2C(=O)C3=C(C4=CC=CC=C4N3)N=C2SC(C)C)C
InChIInChI=1S/C21H21N3OS/c1-12(2)26-21-23-18-16-7-5-6-8-17(16)22-19(18)20(25)24(21)15-10-13(3)9-14(4)11-15/h5-12,22H,1-4H3
InChIKeyOCFIWOUUQCVBLP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(3,5-Dimethylphenyl)-2-(isopropylthio)-3H-pyrimido[5,4-b]indol-4(5H)-one (CAS 536705-89-2): Procurement Context and Scaffold Identity


3-(3,5-Dimethylphenyl)-2-(isopropylthio)-3H-pyrimido[5,4-b]indol-4(5H)-one (CAS 536705-89-2) is a fully synthetic small molecule belonging to the pyrimido[5,4-b]indol-4-one chemotype. This tricyclic scaffold has been characterized in the peer-reviewed literature as a Toll-like receptor 4 (TLR4) ligand chemotype capable of activating NF-κB signaling in human and murine innate immune cells [1]. The compound incorporates a 3,5-dimethylphenyl substituent at the N-3 position and an isopropylthio group at C-2, distinguishing it from the thioacetamide-linked hit compounds originally disclosed in the foundational TLR4 series [1]. As of the knowledge cutoff, no primary research article, patent, or curated authoritative database (ChEMBL, BindingDB, PubChem BioAssay) contains quantitative bioactivity data for this specific compound; its differentiation must therefore be anchored to structural comparisons with the closest characterized analogs within the pyrimido[5,4-b]indole class.

Why Generic Substitution Among Pyrimido[5,4-b]indol-4-ones Is Scientifically Unsupported


Members of the pyrimido[5,4-b]indol-4-one class cannot be treated as interchangeable procurement items because small structural modifications at the N-3, N-5, and C-2 positions produce divergent TLR4-dependent cytokine induction profiles, cytotoxicity windows, and in vivo pharmacokinetic behavior. Chan et al. (2013) demonstrated that altering the N-3 substituent from phenyl to substituted phenyl carboxamides skews the ratio of IL-6 to IP-10 production—effectively shifting the signaling bias between the NF-κB and type I interferon pathways—while N-5 alkylation modulates cytotoxicity independently of TLR4 potency [1]. The C-2 isopropylthio group on the target compound occupies a hydrophobic pocket whose steric and electronic demands are distinct from those of the thioacetamide, methylthio, or benzylthio analogs that populate the published structure–activity relationship (SAR) tables [1][2]. Consequently, assuming equivalent biological performance between this compound and any close analog without direct comparative data introduces material scientific risk into experimental design and procurement decisions.

Quantitative Differentiation Evidence for 3-(3,5-Dimethylphenyl)-2-(isopropylthio)-3H-pyrimido[5,4-b]indol-4(5H)-one Versus Closest Analogs


Predicted Lipophilicity (cLogP) as a Surrogate for Membrane Permeability and Nonspecific Binding Relative to the N-Phenyl Analog

The 3,5-dimethylphenyl substitution at N-3 increases calculated lipophilicity compared to the unsubstituted N-phenyl analog (2-(isopropylthio)-3-phenyl-3H-pyrimido[5,4-b]indol-4(5H)-one, CAS 536704-00-4), which has a PubChem-computed XLogP3-AA of 4.6 [1]. Addition of two methyl groups to the N-3 phenyl ring is predicted to raise logP by approximately +0.8 to +1.2 log units based on the additive π-value of aromatic methyl substitution (~+1.12 per CH3 in octanol/water) [2], yielding an estimated XLogP3 for the target compound in the range of 5.4–5.8. This shift places the target compound closer to the upper boundary of Lipinski-compatible lipophilicity and may confer enhanced passive membrane permeability at the cost of increased nonspecific protein binding and possibly altered pharmacokinetic clearance relative to the N-phenyl comparator. No experimental logP or permeability measurement has been published for either compound, and no direct comparative cellular uptake study exists.

Lipophilicity Drug-likeness ADME prediction

Steric and Conformational Differentiation at the C-2 Thioether Position Versus the Propylthio and Methylthio Analogs

The isopropylthio (–S–CH(CH3)2) group at C-2 introduces a branched, secondary alkyl thioether that is sterically more demanding than the linear n-propylthio (–S–CH2CH2CH3) group in the closest commercially indexed analog (3-(3,5-dimethylphenyl)-2-(propylthio)-3H-pyrimido[5,4-b]indol-4(5H)-one, CAS 536705-88-1) and substantially larger than the methylthio group found in simpler pyrimidoindole derivatives [1]. Published SAR for the pyrimido[5,4-b]indole scaffold demonstrates that the hydrophobic pocket occupied by the C-2 substituent, modeled as the MD-2 binding cavity in the TLR4/MD-2 complex, is sensitive to both alkyl chain length and branching: linear alkyl thioethers of increasing length (methyl through n-pentyl) produce graded changes in TLR4-dependent IL-6 induction, while branching at the α-carbon can alter the ligand pose and thereby modify efficacy independently of lipophilicity [1]. No head-to-head biological comparison of the isopropylthio versus propylthio or methylthio congeners with a constant 3,5-dimethylphenyl N-3 substituent has been published. The differentiation claim is based on class-level SAR inference and conformational analysis, not on direct experimental data.

Steric effects Thioether SAR Ligand-receptor fit

Predicted Hydrogen-Bond Acceptor/Donor Profile and Its Impact on Target Engagement Specificity Within the TLR4 Chemotype

The target compound possesses exactly 3 hydrogen-bond acceptors (HBA: pyrimidinone carbonyl, indole N, thioether S) and 1 hydrogen-bond donor (HBD: indole N–H), identical to the N-phenyl comparator (CAS 536704-00-4) [1]. However, published SAR and computational docking studies for pyrimido[5,4-b]indoles indicate that TLR4/MD-2 binding affinity and signaling efficacy are modulated not merely by the count of HBA/HBD but by the spatial orientation of these features relative to the hydrophobic substituents at N-3 and C-2 [2]. The 3,5-dimethylphenyl group, by virtue of its meta-methyl substitution pattern, restricts the rotational freedom of the N-3 phenyl ring to a greater degree than the unsubstituted phenyl or para-substituted tolyl analogs, potentially pre-organizing the ligand into a conformation that favors or disfavors specific interactions with the MD-2 Phe126 and Tyr102 loop residues that discriminate between agonism modalities [2]. No experimental binding affinity (Kd, IC50) or functional assay data (EC50 for NF-κB or IRF activation) have been reported for the target compound or its direct N-3 aryl analogs, so this differentiation remains a testable hypothesis grounded in class-level computational predictions.

Hydrogen bonding MD-2 binding Selectivity

Absence of Published Cytotoxicity and Pharmacokinetic Data Necessitates Case-by-Case Experimental Qualification

No cytotoxicity data (MTT assay, LDH release, or cell viability counterscreen) and no in vivo pharmacokinetic parameters (oral bioavailability, clearance, volume of distribution) have been published or deposited in public databases for 3-(3,5-dimethylphenyl)-2-(isopropylthio)-3H-pyrimido[5,4-b]indol-4(5H)-one. By contrast, the foundational pyrimido[5,4-b]indole lead compounds 1Z105 and 1Z88 were subjected to full in vivo pharmacokinetic profiling in mice, revealing that 1Z105 was orally bioavailable while 1Z88 was not, despite similar in vitro TLR4 potency [1]. The N-5 substitution pattern—which differs between the target compound (N-5 unsubstituted, i.e., –H) and the advanced leads (N-5 substituted with short alkyl chains)—was explicitly identified as a critical determinant of cytotoxicity in the Chan et al. (2013) SAR study [2]. This gap means that any procurement decision for the target compound must be accompanied by an internal cytotoxicity and metabolic stability profiling plan, as no inference from close analogs can reliably predict these parameters.

Cytotoxicity Pharmacokinetics Safety profiling

Recommended Research Application Scenarios for 3-(3,5-Dimethylphenyl)-2-(isopropylthio)-3H-pyrimido[5,4-b]indol-4(5H)-one Based on Available Evidence


Chemical Probe for TLR4 Structure–Activity Relationship Expansion at the N-3 Aryl Position

This compound serves as a rational next-step probe for SAR studies that extend the published pyrimido[5,4-b]indole TLR4 ligand series into N-3 aryl substituent space not yet explored in Chan et al. (2013) or Gaison et al. (2017). Because the 3,5-dimethylphenyl group introduces a symmetric, electron-donating, sterically restricted N-3 substituent distinct from the unsubstituted phenyl, fluorophenyl, and tolyl variants catalogued in the primary literature, the compound can be used to test the hypothesis that meta-disubstitution at the N-3 aryl ring alters the NF-κB/TRIF signaling bias or MD-2 binding pose [1][2]. Researchers should pair this compound with the N-phenyl comparator (CAS 536704-00-4) and the N-p-tolyl analog in side-by-side TLR4 reporter assays (HEK-Blue hTLR4 or mTLR4 SEAP) and cytokine profiling (IL-6, IP-10, IFN-γ) in human PBMC or murine BMDC to generate the first direct comparative biological data for this sub-series.

Computational Chemistry Docking Template for MD-2 Binding Mode Hypothesis Generation

The C-2 isopropylthio group and N-3 3,5-dimethylphenyl motif provide a sterically constrained molecular framework suitable for computational docking studies against the published MD-2 crystal structures (PDB entries co-crystallized with lipid A or synthetic ligands). The conformational restriction imposed by the 3,5-dimethylphenyl group reduces the number of low-energy rotamers compared to the N-phenyl analog, potentially yielding higher-confidence docking poses when using the Glide SP/XP or AutoDock Vina protocols applied in Gaison et al. (2017) [1]. Such in silico studies can generate testable hypotheses about binding affinity and signaling bias differences versus the C8-aryl pyrimidoindole series without requiring immediate custom synthesis of additional analogs.

Baseline Compound for Cytotoxicity and Microsomal Stability Screening in the Pyrimidoindole Class

Because the compound lacks any published cytotoxicity or metabolic stability data, it is well-suited as a test article in standardized in vitro ADME panels (microsomal stability in human and mouse liver microsomes, CYP inhibition profiling, MTT or CellTiter-Glo cytotoxicity in HEK293 and HepG2 cells). Parallel testing with the N-phenyl analog (CAS 536704-00-4) and the propylthio analog (CAS 536705-88-1) can establish whether the 3,5-dimethylphenyl and isopropylthio modifications independently or synergistically affect metabolic liability and off-target cytotoxicity, filling a critical data gap identified in Section 3 [1].

Procurement Reference Standard for Analytical Method Development and Purity Qualification

The compound's well-defined molecular formula (C21H21N3OS, MW 363.48 g/mol) and the availability of close structural analogs with distinct retention times (propylthio and phenyl congeners) make it a useful reference standard for developing HPLC-UV or LC-MS purity methods tailored to the pyrimido[5,4-b]indole chemotype. This application is particularly relevant for quality control (QC) departments at vendors or research institutions building in-house libraries of TLR4-targeted small molecules, where batch-to-batch purity verification against a characterized standard is a prerequisite for reproducible biological testing [1].

Quote Request

Request a Quote for 3-(3,5-dimethylphenyl)-2-(isopropylthio)-3H-pyrimido[5,4-b]indol-4(5H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.